5-cyclopropyl-2-fluorobenzonitrile
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Overview
Description
5-cyclopropyl-2-fluorobenzonitrile: is an organic compound with the molecular formula C10H8FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and a cyclopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-2-fluorobenzonitrile typically involves the introduction of the fluorine and cyclopropyl groups onto the benzonitrile core. One common method is the halogen exchange reaction, where a chlorobenzonitrile is reacted with an alkali metal fluoride in the presence of a catalyst. The reaction conditions often include the use of aprotic dipolar solvents and elevated temperatures to facilitate the exchange .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen exchange reactions using specialized reactors and continuous flow processes to ensure high yields and purity. The use of phase transfer catalysts can enhance the efficiency of the reaction by improving the solubility of the reactants and facilitating the transfer of the fluoride ion .
Chemical Reactions Analysis
Types of Reactions: 5-cyclopropyl-2-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atom.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Reduction Reactions: Amines derived from the reduction of the nitrile group.
Oxidation Reactions: Carboxylic acids formed from the oxidation of the nitrile group.
Scientific Research Applications
Chemistry: 5-cyclopropyl-2-fluorobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the materials science field, this compound can be used to produce polymers and other materials with specific properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity by forming strong hydrogen bonds or altering the electronic properties of the molecule .
Comparison with Similar Compounds
2-fluorobenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
3-fluorobenzonitrile: Similar to 2-fluorobenzonitrile but with the fluorine atom at the third position, affecting its electronic properties and reactivity.
Uniqueness: 5-cyclopropyl-2-fluorobenzonitrile is unique due to the presence of both the fluorine atom and the cyclopropyl group. This combination can enhance its reactivity and provide distinct physicochemical properties compared to other fluorobenzonitriles .
Properties
IUPAC Name |
5-cyclopropyl-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERXFKVBDGGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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